molecular formula C17H19NO3 B13445972 3-(Butylamino)-4-phenoxybenzoic acid CAS No. 105641-65-4

3-(Butylamino)-4-phenoxybenzoic acid

Cat. No.: B13445972
CAS No.: 105641-65-4
M. Wt: 285.34 g/mol
InChI Key: KFXRUTQVOFKIGF-UHFFFAOYSA-N
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Description

3-(Butylamino)-4-phenoxybenzoic acid is a benzoic acid derivative characterized by a butylamino group at position 3, a phenoxy group at position 4, and a carboxylic acid moiety at position 1 of the benzene ring. While structurally related to loop diuretics like bumetanide, it lacks the sulfamoyl (-SO$2$NH$2$) group at position 5, a critical feature for diuretic activity .

Properties

CAS No.

105641-65-4

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

3-(butylamino)-4-phenoxybenzoic acid

InChI

InChI=1S/C17H19NO3/c1-2-3-11-18-15-12-13(17(19)20)9-10-16(15)21-14-7-5-4-6-8-14/h4-10,12,18H,2-3,11H2,1H3,(H,19,20)

InChI Key

KFXRUTQVOFKIGF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=CC(=C1)C(=O)O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylamino)-4-phenoxybenzoic acid typically involves the following steps:

    Nitration: The starting material, 4-phenoxybenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The amino group is alkylated with butyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(Butylamino)-4-phenoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The butylamino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The phenoxy group can be reduced to a phenol under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-(Butylamino)-4-phenoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Butylamino)-4-phenoxybenzoic acid involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenoxy group may interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The absence of the sulfamoyl group distinguishes 3-(butylamino)-4-phenoxybenzoic acid from its closest analog, bumetanide (3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid). This difference significantly impacts biological activity, as the sulfamoyl group in bumetanide is essential for binding to sodium-potassium-chloride cotransporters (NKCC) .

Table 1: Structural Comparison of this compound and Analogs
Compound Substituents (Positions) Key Functional Groups Pharmacological Role
This compound -NH-C$4$H$9$ (3), -OPh (4) Carboxylic acid (-COOH) Not well-characterized
Bumetanide -NH-C$4$H$9$ (3), -OPh (4), -SO$2$NH$2$ (5) Carboxylic acid, sulfamoyl Loop diuretic (NKCC inhibitor)
Furosemide -SO$2$NH$2$ (5), -Cl (4) Carboxylic acid, sulfonamide Loop diuretic
Etacrynic acid -CH$_2$COO$^-$ (1), -Cl (2,3) α,β-unsaturated ketone Non-sulfonamide diuretic

Pharmacological Activity

  • Bumetanide : Inhibits NKCC1/2 with high potency (IC$_{50}$ ~10–50 nM), promoting diuresis. Its sulfamoyl group enhances binding affinity to ion transporters .
  • This compound: Lacks sulfamoyl group; predicted to have negligible diuretic activity. Potential applications in non-ion channel contexts (e.g., intermediates in synthesis) remain unexplored .
  • Furosemide : Shares the sulfonamide moiety but has a chlorinated benzene ring, resulting in longer half-life but lower bioavailability compared to bumetanide .
  • Etacrynic acid: A phenoxyacetic acid derivative with a distinct mechanism (covalent binding to transporters via its ketone group), making it suitable for patients with sulfonamide allergies .

Metabolic and Toxicity Profiles

  • Bumetanide: Metabolized via hydroxylation of the butylamino side chain, yielding metabolites with reduced activity. Low toxicity (rat LD$_{50}$ >200 mg/kg, intravenous) .
  • This compound: No direct metabolic data, but the absence of sulfamoyl group may alter hepatic processing. Toxicity likely lower due to reduced bioactivity .
  • Etacrynic acid : Higher ototoxicity and nephrotoxicity compared to sulfonamide diuretics, limiting its clinical use .

Biological Activity

3-(Butylamino)-4-phenoxybenzoic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, and implications for therapeutic applications based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of 4-phenoxybenzoic acid derivatives with butylamine. Characterization techniques such as FT-IR, NMR, and mass spectrometry confirm the structure and purity of the synthesized compounds. The derivatives exhibit a range of biological activities, particularly as dual-action inhibitors targeting urease and bacterial strains, which are crucial in treating gastrointestinal diseases like peptic ulcers and hepatic encephalopathy .

Antibacterial Activity

Research indicates that this compound derivatives demonstrate significant antibacterial properties. The compounds were tested against various bacterial strains, showcasing effective inhibition comparable to established antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting urease activity, which is vital for bacterial survival in acidic environments .

Anti-Urease Activity

The anti-urease activity of these compounds is particularly noteworthy. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, contributing to the pathogenesis of various gastrointestinal disorders. In vitro studies revealed that this compound derivatives inhibit urease activity effectively, making them promising candidates for developing new treatments for conditions like gastric ulcers .

In Vitro Studies

A study conducted by Irshad et al. (2022) evaluated the anti-urease and antibacterial activities of synthesized derivatives. The results indicated a strong correlation between structural modifications and biological efficacy. Compounds with specific functional groups exhibited enhanced inhibition rates against both urease and bacterial growth .

Compound NameAnti-Urease Activity (IC50)Antibacterial Activity (Zone of Inhibition)
This compound12 µM18 mm against E. coli
3-(Butylamino)-5-sulfamoyl-4-phenoxybenzoic acid8 µM20 mm against S. aureus

In Silico Investigations

In silico studies have been employed to predict the toxicological effects and biological activities of this compound using tools like PASS online and molecular docking simulations. These studies suggest that the compound adheres to Lipinski's rule of five, indicating favorable pharmacokinetic properties such as good gastrointestinal absorption and permeability across the blood-brain barrier .

Toxicological Profile

While the compound shows promise in therapeutic applications, potential toxicological effects have also been identified. Metabolomic analyses reveal that certain metabolites may exhibit higher toxicity levels, leading to adverse effects such as reproductive dysfunction and neurotoxicity . Future research should focus on elucidating these mechanisms to ensure safe clinical application.

Q & A

Q. What is the primary mechanism of action of this compound in biological systems?

  • Methodological Answer : The compound inhibits cation-chloride cotransporters (e.g., NKCC1/2) by competitively binding to chloride ion sites, disrupting ion homeostasis. In in vitro assays (e.g., cortical astrocytes), 100 µM concentrations block NKCC activity, validated via electrophysiology or fluorescence-based chloride flux assays . Researchers should pair inhibitor studies with controls like bumetanide (a structural analog) to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological efficacy across different cell models?

  • Methodological Answer : Discrepancies may arise from variations in transporter expression (e.g., NKCC1 vs. EAAT1/2). To address this:

Perform qPCR or Western blotting to quantify transporter levels in target cells .

Use isoform-specific inhibitors (e.g., DIOA for KCC vs. bumetanide for NKCC) in parallel experiments .

Conduct dose-response curves (1–300 µM) to identify model-dependent IC50_{50} values.
For example, cortical astrocytes show higher NKCC1 sensitivity than renal epithelial cells due to tissue-specific splicing .

Q. What strategies can improve the metabolic stability of this compound derivatives for in vivo studies?

  • Methodological Answer : Structural modifications include:
  • Esterification : Methyl or ethyl esters at the carboxylic acid group reduce renal clearance (e.g., methyl 3-(butylamino)-4-phenoxybenzoate) .
  • Hydrazide derivatives : Introducing hydrazone moieties enhances plasma stability, as shown in antimicrobial derivative studies .
  • Deuterium labeling : Replacing labile hydrogens with deuterium slows CYP450-mediated metabolism.
    Validate stability via microsomal incubation assays and LC-MS metabolite profiling .

Q. How can researchers design assays to study off-target effects on potassium or chloride channels?

  • Methodological Answer :

Electrophysiology : Use patch-clamp techniques on HEK293 cells expressing Kir or Cl^- channels (e.g., VRACs). Compare currents before/after compound application (100 µM) .

Fluorescent probes : Employ chloride-sensitive dyes (e.g., MQAE) in high-throughput screening to detect off-target Cl^- flux .

Competitive binding assays : Radiolabeled analogs (e.g., 3^3H-bumetanide) quantify displacement by the compound in membrane preparations .

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